1,1-Dimethoxynonane 1,1-Dimethoxynonane 1, 1-Dimethoxynonane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxynonane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxynonane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxynonane has a citrus, floral, and fresh taste.
Brand Name: Vulcanchem
CAS No.: 18824-63-0
VCID: VC21055090
InChI: InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3
SMILES: CCCCCCCCC(OC)OC
Molecular Formula: C11H24O2
Molecular Weight: 188.31 g/mol

1,1-Dimethoxynonane

CAS No.: 18824-63-0

Cat. No.: VC21055090

Molecular Formula: C11H24O2

Molecular Weight: 188.31 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethoxynonane - 18824-63-0

Specification

Description 1, 1-Dimethoxynonane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxynonane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxynonane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxynonane has a citrus, floral, and fresh taste.
CAS No. 18824-63-0
Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
IUPAC Name 1,1-dimethoxynonane
Standard InChI InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3
Standard InChI Key LYLVOCPDQAOQKL-UHFFFAOYSA-N
SMILES CCCCCCCCC(OC)OC
Canonical SMILES CCCCCCCCC(OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator